2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid

Description

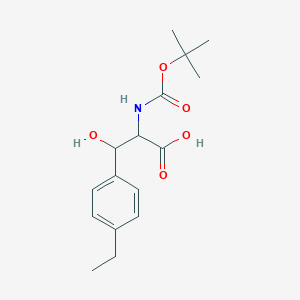

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 4-ethylphenyl substituent, and a vicinal diol structure (3-hydroxy group adjacent to the carboxylic acid). The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures . The 4-ethylphenyl substituent contributes to lipophilicity and steric bulk, which may influence solubility, reactivity, and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-10-6-8-11(9-7-10)13(18)12(14(19)20)17-15(21)22-16(2,3)4/h6-9,12-13,18H,5H2,1-4H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZCGLMNNKZIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid typically involves multiple steps, starting from readily available starting materialsThe hydroxy-propionic acid moiety is then introduced via a series of oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .

Scientific Research Applications

The biological activity of 2-tert-butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid is attributed to its ability to act as a prodrug. This means it can be metabolized into an active form that exerts pharmacological effects. The following sections detail specific applications based on recent research findings.

Medicinal Chemistry

Research indicates that this compound may have significant implications in the development of new therapeutic agents. Its structure allows it to interact with specific receptors or enzymes, influencing processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Anti-inflammatory | COX enzymes | Inhibition | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It shows effectiveness at low micromolar concentrations, suggesting potential for antibiotic development.

Anti-inflammatory Effects

In vitro assays reveal that this compound inhibits the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests its potential use in treating inflammatory diseases.

Anticancer Properties

Research involving various cancer cell lines has shown that the compound induces apoptosis through the activation of caspase pathways. This highlights its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Activity : A study showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : Research demonstrated that treatment with the compound resulted in decreased levels of inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory conditions.

- Anticancer Research : In studies involving various cancer cell lines, the compound was shown to induce apoptosis effectively, supporting its exploration as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Analogs

*Note: Molecular weight for the target compound is calculated based on its structure.

Key Observations :

- Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to the phenyl or 4-chlorophenyl analogs, favoring membrane permeability but reducing aqueous solubility .

- Reactivity : Electron-withdrawing groups (e.g., 4-chloro) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions like amidation or esterification. Conversely, electron-donating groups (e.g., 4-methoxy) stabilize intermediates in oxidation or reduction reactions .

- Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy in ) hinder reaction rates in sterically sensitive processes, such as enzyme-catalyzed transformations or SN2 mechanisms.

Variations in Protecting Groups

Table 2: Impact of Protecting Groups on Reactivity

Insights :

Trends :

Biological Activity

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid, often referred to as Boc-L-phenylalaninol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 277.34 g/mol

LogP: 5.308 (indicates lipophilicity)

Solubility: The solubility profile is crucial for its bioavailability and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

- Modulation of Receptor Activity : Research indicates that it may interact with certain receptors, influencing neurotransmitter release and neuronal activity.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Affects fatty acid synthase | |

| Antioxidant Effects | Reduces reactive oxygen species | |

| Neuroprotective Effects | Modulates neurotransmitter release |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Research : A study demonstrated that Boc-L-phenylalaninol inhibited the proliferation of cancer cell lines by modulating fatty acid metabolism, leading to reduced cell viability and increased apoptosis. This suggests potential applications in cancer therapy.

- Neurological Disorders : Research involving animal models indicated that the compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This opens avenues for its use in treating neurodegenerative diseases.

- Metabolic Disorders : Investigations into metabolic syndrome have shown that this compound could improve lipid profiles and reduce inflammation markers in preclinical models, indicating its potential role as a therapeutic agent for metabolic disorders.

Q & A

Q. What are the recommended methods for synthesizing 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid?

The synthesis typically involves sequential protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling reactions to introduce the 4-ethylphenyl and hydroxypropionic acid moieties. Key steps include:

- Boc protection : Use Boc-anhydride in a basic solvent (e.g., THF or DCM) under nitrogen to prevent side reactions .

- Chiral resolution : If the compound is stereospecific, employ chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer .

- Final purification : Use flash chromatography or preparative HPLC to achieve >97% purity, as validated by analytical methods like NMR and LC-MS .

Q. How should solubility and storage conditions be optimized for this compound?

- Solubility : Dissolve in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM. If precipitation occurs, heat to 37°C and sonicate for 15 minutes .

- Storage : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (1 month). Avoid freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, validated against a certified reference standard .

- Structural confirmation : Use H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structural analogs of this compound?

Comparative studies of structurally similar compounds (Table 1) reveal that substituent position and stereochemistry significantly influence activity. For example:

| Compound Name | Structural Variation | Observed Activity Variance |

|---|---|---|

| 3-(4-Chlorophenyl)propanoic acid | Chlorine substitution at para | Higher enzyme inhibition |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Lacks Boc protection | Reduced metabolic stability |

| Target compound | Ethyl and Boc groups | Enhanced bioavailability |

To resolve contradictions:

- Conduct dose-response assays to validate potency thresholds.

- Use molecular docking simulations to assess binding affinity differences due to substituent effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach inspired by environmental chemistry frameworks (e.g., Project INCHEMBIOL):

Laboratory studies : Measure hydrolysis rates under varying pH (4–9) and UV exposure to simulate abiotic degradation .

Biodegradation assays : Use activated sludge or soil microcosms to assess microbial breakdown pathways .

Analytical monitoring : Employ LC-MS/MS to detect transformation products at trace levels (LOQ < 1 ppb) .

Q. How can chiral resolution challenges be mitigated during synthesis?

- Chiral stationary phases : Use HPLC columns with cellulose- or amylose-based supports for enantiomeric separation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

- Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation values to published data .

Q. What strategies are recommended for assessing structure-activity relationships (SAR) in derivatives?

- Systematic substitution : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at the phenyl ring.

- In vitro assays : Test against target enzymes (e.g., proteases or kinases) to correlate substituent effects with inhibitory activity .

- Computational modeling : Perform DFT calculations to map electronic properties (e.g., HOMO/LUMO) to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.